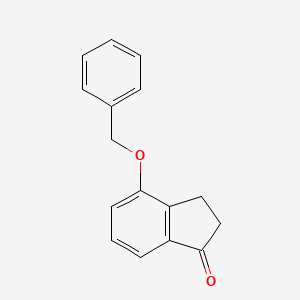

![molecular formula C14H17NO2 B1282547 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one CAS No. 77716-01-9](/img/structure/B1282547.png)

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

概要

説明

Synthesis Analysis

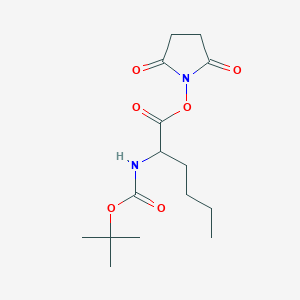

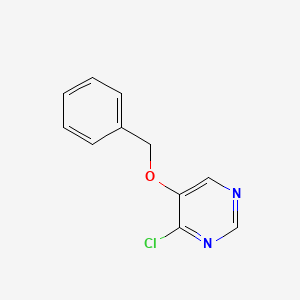

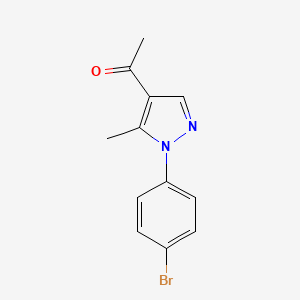

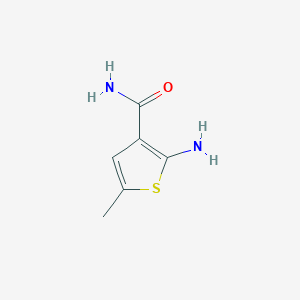

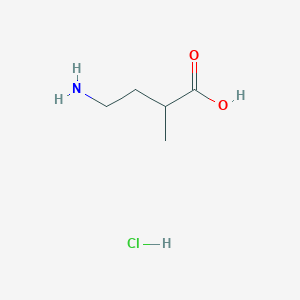

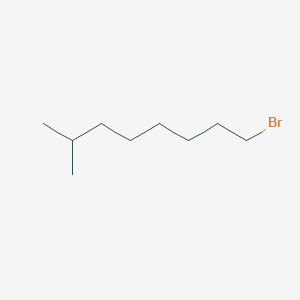

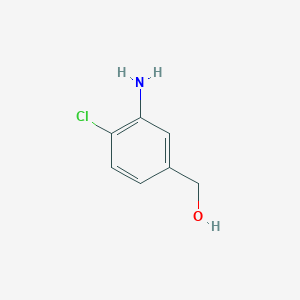

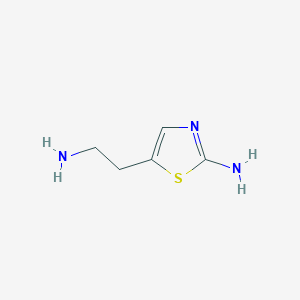

The synthesis of various bicyclic compounds related to 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one has been explored through different synthetic routes. For instance, functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones were prepared using a regio- and diastereoselective condensation of bis(silyloxy)ketene acetals with isoquinolinium salts, followed by iodolactonization . Another related compound, N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one, was synthesized from methyl 4-bromocrotonate through a sequence involving sodium sulfide, benzylamine, and Dieckmann condensation . Additionally, a series of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones and derivatives were prepared via a Mannich type condensation, followed by Wolff-Kishner reduction and Grignard addition .

Molecular Structure Analysis

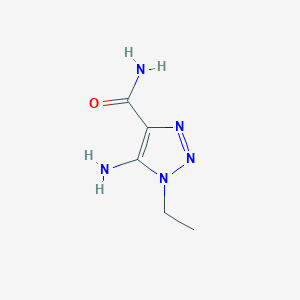

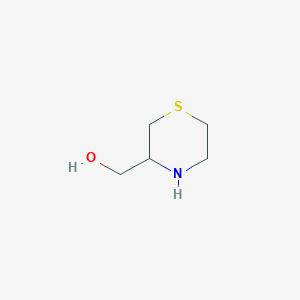

Conformational studies on these bicyclic systems were performed using 1H and 13C NMR spectroscopy, and the molecular structure was further elucidated through single-crystal X-ray diffraction analysis. For example, the X-ray analysis of a sulfur-containing bicyclic ketone revealed a boat conformer for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring . This detailed structural information is crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

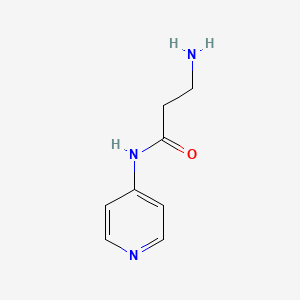

The reactivity of these bicyclic compounds has been investigated through various chemical reactions. Symmetrically substituted aryl Grignard reagents were added to the carbonyl group at C-9 in 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, resulting in tertiary alcohols with the aryl group "syn" to the oxygen atom in the ring . The coordination of the Grignard reagent with the oxygen or sulfur atom in the bicyclic system is a key step in the reaction mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The solid-state conformation affects the reactivity, as seen in the chair-chair form of the oxygen-containing alcohol and the chair-boat form of the sulfur-containing alcohol . The spectral properties, such as NMR chemical shifts, provide insight into the electronic environment of the atoms within the molecule and are indicative of the molecular conformation .

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives have been synthesized using methods such as Dieckmann condensation and reactions involving sodium sulfide, benzylamine, and methyl 4-bromocrotonate (Ho & Lin, 1997).

- Spectral and Chemical Properties : These compounds exhibit unique spectral properties, which are valuable for scientific research in fields like organic chemistry and materials science (Ho & Lin, 1997).

Stereochemistry and Conformational Studies

- Structural Analysis : X-ray diffraction and NMR spectroscopy have been utilized to study the structure and conformation of these compounds. For example, 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exhibits a chair-chair form in solid state (Tran et al., 2007).

- Conformational Behavior : Studies indicate that these compounds predominantly exist in double chair conformations in solutions, with equatorial orientation of substituents being favored (Klepikova et al., 2003).

Safety and Hazards

The safety information for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

特性

IUPAC Name |

7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLWALHBEBMXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC(C2=O)CN1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547652 | |

| Record name | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77716-01-9 | |

| Record name | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the stereochemical outcome of reacting 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with aryl Grignard reagents?

A: The study by [] explored the reaction of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with various aryl Grignard reagents. The researchers discovered that the addition of the Grignard reagent to the carbonyl group (C-9) consistently resulted in the formation of tertiary alcohols. Importantly, the aryl group consistently adopted a "syn" configuration relative to the oxygen atom in the bicyclic ring system. This stereoselectivity suggests a potential directing effect of the oxygen atom during the Grignard addition reaction.

Q2: How was the conformation of the tertiary alcohol product, derived from 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, determined in the solid state?

A: X-ray diffraction analysis was employed to unequivocally determine the conformation of the tertiary alcohol product []. The analysis revealed that the bicyclic ring system of the alcohol existed in a chair-chair conformation. This finding provides valuable insights into the preferred three-dimensional structure of this class of compounds in the solid state.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。